PF9 tetrasodium salt

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PF9 tetrasodium salt involves the chemical modification of adenosine triphosphate (ATP) with a phenylethynyl group. The reaction typically requires the use of specific reagents and catalysts to facilitate the attachment of the phenylethynyl group to the adenosine moiety. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Análisis De Reacciones Químicas

Types of Reactions

PF9 tetrasodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the phenylethynyl group or other functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenylethynyl derivatives, while reduction can produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

- Chemical Formula : C18H16N5Na4O13P3

- Molecular Weight : 585.36 g/mol

- Purity : ≥98%

- EC50 : 36 pM for GPR17 receptor activation

PF9 tetrasodium salt's ability to activate GPR17, a receptor implicated in various physiological processes, positions it as a valuable tool in pharmacological research. The receptor is associated with neuroinflammation and the modulation of immune responses, making PF9 an interesting candidate for studies related to neurological disorders and inflammatory conditions .

Neuropharmacology

This compound has been utilized in studies focusing on neuroinflammatory pathways. Its role as a GPR17 agonist suggests potential applications in treating neurodegenerative diseases such as multiple sclerosis or Alzheimer's disease, where inflammation plays a critical role. Research indicates that activation of GPR17 can influence microglial activation and cytokine release, which are pivotal in neuroinflammatory responses .

Cardiovascular Research

Investigations into the cardiovascular system have also highlighted the relevance of this compound. By modulating GPR17 activity, this compound may affect vascular tone and cardiac function, providing insights into potential therapeutic strategies for heart diseases characterized by inflammation and ischemia .

Cancer Research

The compound's influence on cell signaling pathways makes it a candidate for cancer research. Studies have suggested that GPR17 activation can alter tumor microenvironments and impact cancer cell proliferation and migration. This application is still under exploration but presents an exciting avenue for future research .

Case Study 1: Neuroinflammation

A study published in Journal of Medicinal Chemistry examined the effects of this compound on microglial cells in vitro. The findings indicated that PF9 significantly reduced the release of pro-inflammatory cytokines when microglial cells were stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent in neurodegenerative conditions .

Case Study 2: Cardiovascular Effects

In another investigation, researchers explored the cardioprotective effects of this compound in a mouse model of myocardial infarction. Results showed that treatment with PF9 improved cardiac function post-infarction and reduced markers of inflammation, indicating its promise as a therapeutic agent for heart disease .

Data Table: Summary of Research Applications

| Application Area | Key Findings | References |

|---|---|---|

| Neuropharmacology | Reduced pro-inflammatory cytokines in microglia | Calleri et al., 2010 |

| Cardiovascular | Improved cardiac function post-myocardial infarction | R&D Systems data |

| Cancer Research | Altered tumor microenvironment effects | Ongoing studies |

Mecanismo De Acción

PF9 tetrasodium salt exerts its effects by acting as an agonist of the GPR17 receptor. Upon binding to the receptor, it activates downstream signaling pathways that regulate various cellular processes. The molecular targets include G-protein-coupled receptors and associated signaling molecules. The activation of GPR17 by this compound can influence cellular differentiation, proliferation, and other physiological responses .

Comparación Con Compuestos Similares

Similar Compounds

Uridine-5’-diphosphoglucose, disodium salt: Another compound that interacts with purinergic receptors.

Diquafosol tetrasodium: A compound used in the treatment of dry eye disease, acting on P2Y2 purinergic receptors.

Uniqueness

PF9 tetrasodium salt is unique due to its high potency as a GPR17 agonist, with an EC50 value of 36 pM . This makes it a valuable tool for studying GPR17 receptor functions and developing therapeutic agents targeting this receptor.

Actividad Biológica

PF9 tetrasodium salt, chemically known as 2-(Phenylethynyl)adenosine-5'-triphosphate tetrasodium salt, is a potent agonist for the GPR17 receptor, a member of the G protein-coupled receptor (GPCR) family. This compound has garnered attention for its significant biological activity, particularly in neurobiology and immunology.

- Molecular Weight : 695.23 g/mol

- Molecular Formula : C18H16N5Na4O13P3

- CAS Number : 851265-78-6

- Solubility : <10 mM in water

- Appearance : Colorless liquid

Biological Activity

This compound is recognized primarily for its role as an agonist of the GPR17 receptor, with an effective concentration (EC50) of approximately 36 pM, indicating its high potency in activating this receptor . The GPR17 receptor is implicated in various physiological processes, including inflammatory responses and neuroprotection.

The activation of GPR17 by this compound triggers intracellular signaling pathways that can influence cell proliferation, differentiation, and survival. This receptor is particularly relevant in the context of neuroinflammation and may play a role in neurodegenerative diseases.

Research Findings

Several studies have explored the biological effects of this compound:

- Neuroprotection : Research indicates that PF9 can modulate neuronal survival under stress conditions. For instance, it has been shown to protect against excitotoxicity in neuronal cultures.

- Inflammatory Response : PF9's agonistic action on GPR17 is associated with reduced pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Neuroprotective Effects

A study demonstrated that treatment with this compound significantly reduced neuronal cell death induced by glutamate toxicity in vitro. The results indicated a decrease in apoptosis markers and an increase in cell viability compared to untreated controls.

Case Study 2: Modulation of Inflammatory Responses

In a model of acute inflammation, administration of PF9 resulted in lower levels of inflammatory mediators such as TNF-alpha and IL-6. This suggests that PF9 could be beneficial in conditions characterized by excessive inflammation.

Data Tables

Here are summarized findings from various studies regarding the biological activity of this compound:

| Study Reference | Biological Activity | Observations |

|---|---|---|

| Calleri et al., 2010 | GPR17 Agonist | EC50 = 36 pM; significant activation observed |

| Neuroprotection Study | Reduced neuronal apoptosis | Increased cell viability under stress |

| Inflammation Study | Decreased cytokine levels | Lower TNF-alpha and IL-6 production |

Propiedades

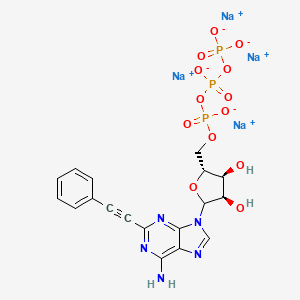

IUPAC Name |

tetrasodium;[[[(2R,3S,4R)-5-[6-amino-2-(2-phenylethynyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N5O13P3.4Na/c19-16-13-17(22-12(21-16)7-6-10-4-2-1-3-5-10)23(9-20-13)18-15(25)14(24)11(34-18)8-33-38(29,30)36-39(31,32)35-37(26,27)28;;;;/h1-5,9,11,14-15,18,24-25H,8H2,(H,29,30)(H,31,32)(H2,19,21,22)(H2,26,27,28);;;;/q;4*+1/p-4/t11-,14-,15-,18?;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTPGXYSNYMMOK-YEJXUIBNSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)C4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N5Na4O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.